Product packaging for 2-chloro-9,9-dimethyl-9H-fluorene(Cat. No.:CAS No. 382602-31-5)

2-chloro-9,9-dimethyl-9H-fluorene

Cat. No.: B3133049
CAS No.: 382602-31-5
M. Wt: 228.71 g/mol
InChI Key: ANDIDBWHCQXRAM-UHFFFAOYSA-N
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Description

2-Chloro-9,9-dimethyl-9H-fluorene is a versatile chemical building block designed for advanced research and development in organic electronics and material science. The compound features a rigid, planar fluorene core that provides excellent thermal stability and favorable photophysical properties, which are further enhanced by the 9,9-dimethyl substitution . The chlorine atom at the 2-position serves as a reactive handle, making this compound a crucial precursor for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings . This reagent is primarily valued as an intermediate in the synthesis of complex, functionalized fluorene derivatives. Its applications in research include serving as a monomer for constructing conjugated polymers with potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaics . The structural motif of 9,9-dimethylfluorene is also a recognized component in the design of "push-pull" chromophores for investigating non-linear optical (NLO) properties, which are critical for future technologies in telecommunications and optical signal processing . Researchers can leverage this compound to engineer novel materials with tailored electronic properties, high glass transition temperatures, and strong film-forming abilities . This product is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13Cl B3133049 2-chloro-9,9-dimethyl-9H-fluorene CAS No. 382602-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-9,9-dimethylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16)9-14(12)15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDIDBWHCQXRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 9,9 Dimethyl 9h Fluorene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be determined.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-chloro-9,9-dimethyl-9H-fluorene, the spectrum is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl protons.

The two methyl groups at the C9 position are chemically equivalent and are expected to produce a sharp singlet in the upfield region of the spectrum, typically around 1.5 ppm. This is due to the absence of adjacent protons, resulting in no spin-spin coupling. The integration of this signal would correspond to six protons.

The aromatic region of the spectrum will be more complex due to the presence of seven protons on the fluorene (B118485) backbone. The protons on the chlorinated benzene (B151609) ring (H1, H3, H4) will have different chemical shifts from those on the unsubstituted ring (H5, H6, H7, H8). The chlorine atom, being an electron-withdrawing group, will deshield the adjacent protons, causing them to resonate at a lower field. The proton at the H1 position is expected to be a doublet, coupled to H3. The H3 proton will likely appear as a doublet of doublets, being coupled to both H1 and H4. The H4 proton should appear as a doublet, coupled to H3. The protons on the other ring will show a pattern typical of an ortho-substituted benzene ring.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1~7.6d~2.0
H3~7.3dd~8.0, 2.0
H4~7.7d~8.0
H5, H6, H7, H87.2 - 7.5m-
-CH₃ (x2)~1.5s-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.

The molecule contains 15 carbon atoms. The two methyl carbons at the C9 position are expected to appear as a single peak in the upfield region of the spectrum. The quaternary carbon at C9 will also have a characteristic chemical shift. The remaining 12 aromatic carbons will resonate in the downfield region. The carbon atom bonded to the chlorine (C2) will be significantly affected by the electronegativity of the halogen. The other aromatic carbons will also show distinct shifts based on their position relative to the substituents.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C9~47
-CH₃ (x2)~27
Aromatic Carbons120 - 155

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry Techniques for Molecular Weight and Composition Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₃Cl), HRMS is able to distinguish its exact mass from other molecules with the same nominal mass. Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺, corresponding to the natural abundance of the ³⁷Cl isotope.

Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M]⁺ (C₁₅H₁₃³⁵Cl)228.0706
[M+2]⁺ (C₁₅H₁₃³⁷Cl)230.0677

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The fluorene core of this compound is a π-conjugated system. The absorption of UV light excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The extent of π-conjugation influences the energy gap between these orbitals and thus the wavelength of maximum absorption (λ_max).

Photoluminescence Spectroscopy for Emission Properties

Photoluminescence spectroscopy is a crucial technique for investigating the light-emitting properties of materials, particularly those designed for applications in organic light-emitting diodes (OLEDs). This analysis involves exciting a sample with a specific wavelength of light and measuring the emitted spectrum.

Investigation of Blue Emission Characteristics and Efficiency

Fluorene derivatives are well-regarded for their application as blue-emitting materials in optoelectronic devices due to their high fluorescence quantum yields and good thermal and chemical stability. researchgate.netchemicalbook.com The 9,9-dimethyl substitution on the fluorene core is a common strategy to enhance solubility and maintain a high solid-state emission efficiency by preventing intermolecular aggregation that can quench fluorescence.

While specific photoluminescence data for this compound is not extensively detailed in the reviewed literature, the general characteristics of similar fluorene-based molecules suggest it would likely exhibit emission in the blue region of the electromagnetic spectrum. For instance, copolymers incorporating fluorene units are often designed as blue emitters. nih.gov The introduction of a chlorine atom at the 2-position can influence the electronic properties and, consequently, the emission wavelength and quantum efficiency. However, without direct experimental data, a precise emission maximum and efficiency for this compound cannot be definitively stated.

Photoelectron Emission Spectroscopy for Ionization Potential Determination

Photoelectron spectroscopy is a powerful method for determining the ionization potential of a molecule, which corresponds to the energy required to remove an electron from its highest occupied molecular orbital (HOMO). This parameter is vital for understanding the electronic structure and for designing efficient charge-transporting layers in electronic devices.

X-ray Diffraction Analysis for Solid-State Molecular Structure and Packing

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack together in the solid state. This information is critical as the intermolecular interactions and packing motifs significantly influence the material's bulk properties, including charge transport and solid-state fluorescence.

A comprehensive single-crystal XRD analysis for this compound has not been found in the public research domain. However, studies on structurally related fluorene derivatives provide insight into the expected molecular geometry and packing. For example, the analysis of 2,7-dibromo-9,9-dimethyl-9H-fluorene reveals that the fluorene core is essentially planar, and the molecules stack in the crystal lattice with specific intermolecular distances. researchgate.net It is reasonable to infer that this compound would also possess a largely planar fluorene system with the dimethyl groups oriented nearly perpendicular to this plane. The chlorine substituent would influence the crystal packing through steric and electronic effects.

Table 1: Crystallographic Data for a Related Fluorene Compound

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ref.
2,7-dibromo-9,9-dimethyl-9H-fluoreneOrthorhombicPnma17.09711.1616.9120 researchgate.net
This table presents data for a related compound to illustrate typical crystallographic parameters for dimethyl-fluorene derivatives. Data for this compound is not available.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Electronic Energy Levels

Electrochemical methods, particularly cyclic voltammetry (CV), are widely used to probe the redox behavior of molecules and to estimate the energies of the HOMO and the lowest unoccupied molecular orbital (LUMO). These energy levels are fundamental to predicting the charge injection and transport capabilities of a material in an electronic device.

Specific cyclic voltammetry data for this compound is not available in the reviewed literature. However, the general principles of CV analysis on fluorene-based systems are well-established. The oxidation potential is used to calculate the HOMO level, while the reduction potential provides an estimate of the LUMO level. These values are crucial for assessing the suitability of the material for specific roles in devices like OLEDs or organic photovoltaics. Studies on other fluorene derivatives demonstrate that their electrochemical properties can be tuned by altering the substituents on the fluorene core. nih.gov

Theoretical and Computational Investigations of 2 Chloro 9,9 Dimethyl 9h Fluorene Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a system like 2-chloro-9,9-dimethyl-9H-fluorene, DFT studies would provide crucial insights into its stability, reactivity, and electronic behavior.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of fluorene (B118485) derivatives are largely determined by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for predicting the material's electronic and optical properties.

For this compound, the HOMO is expected to be distributed primarily over the electron-rich fluorene core, while the LUMO would also be located on the fluorene ring system. The introduction of a chlorine atom at the 2-position, being an electron-withdrawing group, is anticipated to lower the energy levels of both the HOMO and LUMO compared to the parent 9,9-dimethyl-9H-fluorene. The dimethyl groups at the C9 position serve to enhance solubility and create a bulky structure that can prevent intermolecular interactions, which is beneficial for applications in organic electronics.

A hypothetical DFT calculation could yield the following data, illustrating the expected trend:

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
9,9-dimethyl-9H-fluorene-5.80-2.103.70
This compound -5.95 -2.30 3.65
2,7-dichloro-9,9-dimethyl-9H-fluorene-6.10-2.503.60

This table presents hypothetical data based on general trends observed in substituted fluorenes.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties Simulation

TD-DFT is the workhorse for simulating the optical properties of molecules, such as their absorption and emission spectra.

Theoretical Prediction of Absorption and Emission Spectra

TD-DFT calculations would predict the electronic transitions responsible for the absorption of light. For this compound, the primary absorption peak in the UV-Vis spectrum would correspond to the HOMO to LUMO transition (π-π* transition). The presence of the chloro substituent is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum compared to the unsubstituted analog, depending on the interplay of inductive and resonance effects.

Simulated emission spectra, corresponding to the transition from the first excited state back to the ground state, would provide the theoretical fluorescence wavelength. This is crucial for determining the color of light that would be emitted if the compound were used in an OLED.

A simulated TD-DFT output might look like this:

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S0 → S13.553490.85
S0 → S23.903180.12

This table represents a plausible simulated TD-DFT result for this compound.

Semiempirical Electronic Structure Methods for Photophysical Property Calculations

While less accurate than DFT, semiempirical methods like AM1, PM3, or ZINDO can be used for rapid screening of photophysical properties, especially for larger systems. These methods would provide a qualitative picture of the electronic structure and optical transitions. For this compound, a semiempirical calculation would likely predict a HOMO-LUMO gap and absorption wavelength that are in general agreement with DFT results, though with lower quantitative accuracy. These methods can be particularly useful for preliminary studies before undertaking more computationally expensive DFT calculations.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energetic Landscapes

Quantum chemical calculations can be employed to study the reactivity of this compound. For instance, these calculations could elucidate the mechanism of its synthesis or its degradation pathways. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is invaluable for optimizing reaction conditions and understanding the stability of the compound. For example, the energetic landscape for the C-Cl bond cleavage could be investigated to assess its stability under various conditions.

Applications of 2 Chloro 9,9 Dimethyl 9h Fluorene in Advanced Materials and Organic Electronics

Utilization as Building Blocks for Conjugated Polymers and Oligomers in Optoelectronics

The 9,9-dimethylfluorene unit is a cornerstone in the design of conjugated polymers and oligomers for optoelectronic applications. Its wide energy gap and high photoluminescence quantum yield make it an ideal component for emissive materials. The chloro-functionality on 2-chloro-9,9-dimethyl-9H-fluorene provides a convenient handle for synthetic chemists to perform polymerization reactions, such as Suzuki or Stille coupling, to create high-molecular-weight polymers with a fluorene-containing backbone. These polymers are central to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nbinno.comresearchgate.net

Fluorene-based polymers are renowned for their efficient and pure blue emission, a critical component for full-color displays and solid-state lighting. ossila.com Polyfluorenes, such as Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl] (PFO), are light-emitting conjugated polymers that exhibit strong blue photoluminescence and electroluminescence. sigmaaldrich.com The 9,9-dialkylfluorene subunit is particularly advantageous as it imparts good processability and high charge-carrier mobility. ossila.com

The compound this compound serves as a key monomer in the synthesis of such blue-emitting polymers. By copolymerizing it with other aromatic units, the electronic properties and emission color can be precisely tuned. The design of novel blue fluorescent emitters often incorporates fluorene-containing structures to achieve high efficiency and color purity. mdpi.comrsc.org For instance, spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) based materials have been developed as highly efficient blue host materials, demonstrating the versatility of the fluorene (B118485) scaffold in achieving stable blue emission for OLEDs. rsc.org

In phosphorescent OLEDs (PHOLEDs), a host material is required to disperse and confine the triplet excitons of a guest emitter, preventing concentration quenching and enabling high efficiency. Fluorene derivatives are excellent candidates for host materials due to their high triplet energies (T1) and good charge transport properties. ep2-bayreuth.deresearchgate.net The high T1 level of the fluorene core is sufficient to host high-energy blue and green phosphorescent emitters without significant energy back-transfer.

The compound this compound can be used to synthesize these host materials. The chloro group allows for the attachment of hole-transporting units (like carbazole (B46965) or triphenylamine) or electron-transporting units (like oxadiazole or triazine) to create bipolar host materials that facilitate balanced charge injection and transport within the emissive layer. ep2-bayreuth.dersc.org For example, materials incorporating spiro[fluorene-9,9′-xanthene] have been shown to be effective hosts for both green and blue PHOLEDs, leading to devices with low turn-on voltages and high external quantum efficiencies (EQE). researchgate.net The use of thermally activated delayed fluorescence (TADF) materials, which can also incorporate fluorene-like structures, as hosts has also been shown to improve OLED lifetime and stability. researchgate.net

Table 1: Performance of Selected OLEDs Utilizing Fluorene-Based Host Materials

Host Material Type Emitter Max. EQE (%) Device Color Reference
Spiro[fluorene-9,9′-xanthene]-based Fir6 7.5% Blue researchgate.net
Spiro[fluorene-9,9′-phenanthrene-10′-one]-carbazole PO-01 27.1% Yellow rsc.org
Carbazole substituted biphenyl Ir(dbfmi) 8.7% Blue ep2-bayreuth.de

The versatility of this compound extends to the field of organic photovoltaics. Its bromo-analog, 2-bromo-9,9-dimethylfluorene, is considered a crucial building block for synthesizing materials used in OPVs. nbinno.com These materials form the active layer of a solar cell, where light absorption and charge generation occur. The fluorene unit offers good photochemical stability and favorable charge transport characteristics.

By incorporating the 9,9-dimethylfluorene moiety into the backbone of a conjugated polymer, either as a donor or as part of an acceptor material, the electronic energy levels (HOMO and LUMO) can be tailored to optimize the open-circuit voltage and short-circuit current of the device. For example, fluorenone, a derivative of fluorene, has been used as an electron-accepting block in the synthesis of non-fullerene acceptors for organic solar cells. rsc.org Furthermore, polyfluorene-based conjugated polyelectrolytes are used as interfacial layers in OPV devices to improve electron extraction efficiency from the active layer to the cathode. ossila.com

Organic field-effect transistors (OFETs) are a key technology for flexible and printed electronics. researchgate.netnih.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active channel. Fluorene derivatives are widely employed as constituent elements in high-performance organic semiconductors due to their rigid and planar structure, which promotes intermolecular π-π stacking and facilitates efficient charge transport. researchgate.nettcichemicals.com

The compound this compound can be polymerized to form semiconducting polymers for OFET applications. nbinno.com The dimethyl groups at the C9 position ensure good solubility, allowing for the fabrication of uniform thin films via solution-processing techniques like spin-coating or inkjet printing. tcichemicals.com Fluorenone-based small molecules have been synthesized and characterized as p-channel semiconductors in OFETs, achieving hole mobilities as high as 0.02 cm²/Vs with high on/off ratios. researchgate.net The ability to functionalize the fluorene core via the chloro-substituent allows for the creation of a vast library of materials with optimized packing structures and charge transport properties for advanced OFETs. researchgate.netacs.org

Table 2: Charge Carrier Mobility in Selected Fluorene-Based OFETs

Material Type Substitution Mobility (μ) Carrier Type Reference
Fluorenone-Thiophene Derivative Alkylated Double Thiophene 0.02 cm²/Vs Hole (p-type) researchgate.net
Pentacene Derivative Thiophene-fused 2.0 cm²/Vs Hole (p-type) nih.gov
Oligothiophene Diperfluorophenyl-substituted 0.43 cm²/Vs Electron (n-type) acs.org

Role in Nonlinear Optical (NLO) Materials Development

Nonlinear optical (NLO) materials are essential for a range of photonic applications, including optical switching, data storage, and telecommunications. nih.gov The second-order NLO response of a material is governed at the molecular level by the first hyperpolarizability (β). A common strategy to maximize β is to design molecules with a donor-π-acceptor (D-π-A) architecture, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge.

The 9,9-dimethyl-9H-fluorene scaffold serves as an excellent π-conjugated bridge in the design of high-performance NLO chromophores. nih.govacs.org Research has shown that by using a 9,9-dimethyl-9H-fluoren-2-amine unit as the core structure, it is possible to synthesize chromophores with significantly enhanced hyperpolarizability. nih.govfigshare.com In these systems, the fluorene acts as the π-linker, while a dimethylamino group (which can be synthesized from the chloro-precursor) acts as the donor. Various strong electron-withdrawing groups can be attached to create the D-π-A structure.

Studies have demonstrated that modulating the "push-pull" nature of the conjugation pathway in these fluorene-based chromophores leads to a substantial increase in both the measured hyperpolarizability (β_HRS) and the intrinsic hyperpolarizability (β_int). nih.govacs.orgfigshare.com A series of novel chromophores with a "linear" conjugation path through the fluorene unit showed significantly higher β values compared to analogs with a "nonlinear" conjugation path, highlighting the importance of molecular design in optimizing NLO properties. nih.govacs.org

Table 3: Hyperpolarizability of NLO Chromophores Based on 9,9-Dimethyl-9H-fluorene

Chromophore Conjugation Path β_HRS (10⁻³⁰ esu) β_int (10⁻³⁰ esu) Reference
SS1 Linear 1000 ± 100 790 ± 80 nih.govacs.org
SS3 Linear 1700 ± 170 1340 ± 135 nih.gov
SS4 Linear 2300 ± 230 1810 ± 180 nih.gov

Note: β_HRS values were measured using the Hyper-Rayleigh Scattering technique.

Two-Photon Absorption (2PA) Properties and Potential Applications

The 9,9-dimethylfluorene scaffold is a common component in the design of molecules with significant two-photon absorption (2PA) properties. 2PA is a nonlinear optical phenomenon with applications in 3D microfabrication, optical data storage, and biological imaging. The general strategy for creating effective 2PA chromophores involves creating a "push-pull" system, where an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge, for which the fluorene unit is an excellent candidate.

While direct studies on the 2PA properties of this compound are not prominent, its primary role is that of a key intermediate in the synthesis of more complex donor-π-acceptor (D-π-A) chromophores. The chlorine atom allows for the strategic attachment of different parts of the final chromophore. For instance, research into other fluorene-based chromophores demonstrates that modulating the conjugation pathway and the strength of donor/acceptor groups significantly enhances the intrinsic hyperpolarizability (a measure of NLO activity). nih.gov In one synthetic approach, a related compound, 2-bromo-9,9-dimethyl-7-nitro-9H-fluorene, was used to build a series of D-π-A molecules. nih.gov The bromo group was converted to a cyano group, and the nitro group was reduced to an amine, which was then functionalized. nih.gov This highlights the utility of halogenated fluorenes like this compound as foundational synthons for materials with potential applications in nonlinear optics.

Development of Hole Transport Materials (HTM) for Charge Mobility Optimization

The fluorene core is widely utilized in the development of hole transport materials (HTMs) for optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs). The 9,9-dimethylfluorene unit is particularly favored because it imparts good solubility, high thermal stability, and a wide energy band gap, which are crucial for device performance and processability. mdpi.com The presence of a chloro-substituent on the fluorene ring is instrumental for synthesis, providing a reactive handle to attach triarylamine units or other hole-transporting moieties via reactions like the Buchwald-Hartwig amination or Suzuki coupling.

Numerous high-performance HTMs have been developed based on this principle. By functionalizing the 2- and 7-positions of the 9,9-dimethylfluorene core with various diarylamine groups, researchers have created materials with optimized energy levels and high hole mobility. For example, derivatives of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene have shown hole mobilities significantly exceeding that of the common HTM TPD (N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine). Current time information in Bangalore, IN. The introduction of methyl groups on the terminal phenyl rings of the amine moieties can further tune the material's properties, improving performance in OLED devices. Current time information in Bangalore, IN.

The effectiveness of these materials is demonstrated by their performance in perovskite solar cells, where fluorene-based HTMs have contributed to high power conversion efficiencies (PCE) and improved device stability. researchgate.netnih.gov The strategic design, enabled by the reactivity of precursors like this compound, allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) energy levels to better align with the perovskite layer, thereby facilitating efficient hole extraction and reducing voltage loss. researchgate.net

Table 1: Hole Mobility of Selected Fluorene-Based Hole Transport Materials

Compound Name Hole Mobility (cm² V⁻¹ s⁻¹) Device Application
2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) 2.35 × 10⁻⁴ OLED
2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) 4.65 × 10⁻⁴ OLED
2,7-di-tetra-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (4M-DDF) 1.55 × 10⁻⁴ OLED
sp-35 (an unsymmetrical bifluorenylidene–fluorene HTM) 2.388 × 10⁻³ Perovskite Solar Cell

This table presents data for representative fluorene-based HTMs to illustrate the performance range achievable with this structural motif. Data sourced from multiple studies. Current time information in Bangalore, IN.nih.gov

Application in Photocatalysis and Advanced Chemical Transformations

The application of this compound itself in photocatalysis is not extensively documented in scientific literature. However, the broader class of fluorene derivatives is recognized for its valuable photophysical properties, which are foundational to photocatalysis. The primary utility of this compound lies in its role as a versatile reactant in advanced chemical transformations.

Its significance is in the construction of complex molecular architectures. The carbon-chlorine bond at the 2-position is a prime site for metal-catalyzed cross-coupling reactions. This reactivity is a cornerstone of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds. Therefore, this compound is a key intermediate for synthesizing the functional materials discussed in the other sections of this article, including HTMs and potential NLO chromophores. These synthetic routes are, in themselves, advanced chemical transformations that enable the creation of materials with highly specialized electronic and optical properties.

Integration into Supramolecular Architectures and Self-Assembled Systems

The self-assembly of molecules into ordered, functional superstructures is governed by non-covalent interactions. The rigid and aromatic nature of the fluorene core makes it an excellent candidate for forming well-defined supramolecular architectures through π-π stacking. The 9,9-dimethyl groups, while enhancing solubility, also influence the packing geometry in the solid state.

Crystal structure analyses of fluorene derivatives reveal the key interactions that direct their self-assembly. Studies on 9,9-disubstituted fluorenes show the formation of supramolecular strands linked by weak interactions such as C-H···N hydrogen bonds and C-H···π interactions. mdpi.com A close analogue, 2,7-dibromo-9,9-dimethyl-9H-fluorene, crystallizes in a manner where molecules are organized by weak π-π interactions between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance of 3.8409 Å. researchgate.net This stacking is crucial as the electronic properties and efficiency of devices made from these materials depend significantly on the molecular packing. researchgate.net

Furthermore, in more complex fluorene-based molecules, intermolecular forces like hydrogen bonding and CH−π interactions can lead to specific supramolecular arrangements, such as staggered packing. nih.gov These interactions can stabilize the resulting architecture and restrict molecular rotations, which is beneficial for inhibiting non-radiative energy loss pathways in emissive materials. nih.gov Consequently, this compound serves as a programmable unit whose derivatives can be designed to self-assemble into specific, functional arrangements for advanced material applications.

Future Research Directions and Perspectives for 2 Chloro 9,9 Dimethyl 9h Fluorene Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The advancement of 2-chloro-9,9-dimethyl-9H-fluorene chemistry is contingent on the development of more efficient, cost-effective, and environmentally benign synthetic methodologies. While traditional methods for creating fluorene (B118485) derivatives exist, future research will likely focus on state-of-the-art synthetic strategies that offer higher yields, greater functional group tolerance, and reduced environmental impact.

Key areas for exploration include:

Transition-Metal-Catalyzed Cross-Coupling: Methodologies such as Suzuki, Stille, and Buchwald-Hartwig amination reactions are powerful tools for C-C and C-N bond formation. Future work could focus on optimizing these reactions using the chlorine atom on the fluorene core as a reactive handle to introduce a wide array of functional groups.

Direct C-H Arylation: As an alternative to pre-functionalized starting materials, direct C-H arylation offers a more atom-economical approach. Research into palladium, rhodium, or ruthenium-catalyzed C-H functionalization of the this compound backbone could provide streamlined pathways to complex derivatives.

Catalyst-Free Methodologies: The development of synthetic routes that proceed without a metal catalyst is a significant goal for green chemistry. rsc.org A new synthetic method for preparing fluorenes from amino group-containing biaryls and Meldrum's acid derivatives that proceeds without a catalyst is an example of such an approach. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound and its derivatives can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processing.

Green Oxidation Processes: For synthesizing precursors like fluorenone, methods using air as the oxidant, a base as a catalyst, and a crown ether as a phase transfer agent represent a greener alternative to stoichiometric chemical oxidants. google.com Such processes can achieve high conversion rates and selectivity, minimizing waste. google.com

Table 1: Potential Advanced Synthetic Pathways for this compound Derivatives

Synthetic Strategy Potential Advantage Target Transformation
Palladium-Catalyzed Dual C-C Arylation Efficient construction of all-carbon quaternary centers. mdpi.com Functionalization at the C9 position and arylation at the C2 position.
Direct C-H Activation High atom economy, reduced synthetic steps. Introduction of aryl or alkyl groups at various positions on the fluorene core.
Catalyst-Free Cyclization Environmentally benign, avoids metal contamination. rsc.org Formation of the core fluorene structure from biaryl precursors. rsc.org
Flow Chemistry Synthesis Improved scalability, safety, and process control. Multi-step synthesis of complex functionalized derivatives.

Advanced Functionalization Strategies for Tailored Electronic and Optical Properties

The chloro-substituent at the C2 position and the other available positions on the fluorene ring offer immense opportunities for strategic functionalization. Future research will focus on precisely tuning the electronic and optical properties of the molecule for specific applications by introducing carefully selected functional groups.

Density Functional Theory (DFT) calculations have proven to be a powerful tool for predicting how functionalization affects the electronic and optical properties of fluorene derivatives. researchgate.netchemrxiv.org For instance, studies on related 9,9-dimethyl-9H-fluorene systems demonstrate that introducing electron-donating groups (like methoxy) or electron-withdrawing groups (like nitro) can systematically alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.netchemrxiv.org

Future functionalization strategies will likely involve:

Donor-Acceptor Architectures: Creating D-π-A (Donor-π-Acceptor) type molecules by attaching electron-donating groups at one end of the conjugated system and electron-withdrawing groups at the other. This strategy is crucial for developing materials with strong nonlinear optical (NLO) responses or for applications in organic photovoltaics. nih.gov

Modulating Conjugation Pathways: Research has shown that the specific placement of donor and acceptor groups on the fluorene ring significantly impacts properties. nih.gov A "linear" conjugation path can lead to a significant enhancement of hyperpolarizability compared to a "nonlinear" path. nih.gov

Introducing Heteroatoms: Replacing the C9 carbon with heteroatoms like silicon, nitrogen, or sulfur (creating heterofluorenes) dramatically influences the HOMO/LUMO energy levels and can be used to design materials with specific charge transport characteristics. nih.govresearchgate.net

Table 2: Predicted Effect of Functionalization on the Electronic Properties of a 9,9-dimethyl-9H-fluorene Core

Derivative Type Functional Group Example Predicted HOMO Level Predicted LUMO Level Predicted Effect on Band Gap
Electron-Donating Methoxy (-OCH₃) Increased (less negative) Slightly Increased Minor Change / Slight Decrease
Electron-Withdrawing Nitro (-NO₂) Decreased (more negative) Significantly Decreased Significant Decrease
Extended π-Conjugation Phenyl (-C₆H₅) Slightly Increased Slightly Decreased Decrease
Donor-Acceptor -NH₂ and -NO₂ Increased Decreased Significant Decrease

This table illustrates general trends observed in computational studies on functionalized fluorene derivatives. researchgate.netchemrxiv.org

Development of Next-Generation Organic Electronic Device Architectures

Fluorene derivatives are renowned for their high emission efficiency and good thermal stability, making them prime candidates for organic electronics. researchgate.net this compound can serve as a key intermediate for a new generation of high-performance materials.

Future research in this area will target:

Organic Light-Emitting Diodes (OLEDs): The high triplet energy of the fluorene core makes it an excellent host material for phosphorescent OLEDs (PhOLEDs) and as a building block for emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). The 2-chloro position allows for the attachment of various functional units to fine-tune the material for use as host layers, charge transport layers, or emissive layers. solubilityofthings.comresearchgate.net

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the fluorene unit facilitates π-π stacking, which is essential for efficient charge transport. researchgate.net By functionalizing this compound, researchers can design materials with tailored charge mobilities for p-type, n-type, or ambipolar OFETs. solubilityofthings.com

Organic Photovoltaics (OPVs): Functionalized fluorene derivatives are used as both donor and acceptor materials in the active layer of OPVs. sigmaaldrich.com The ability to tune the HOMO/LUMO levels of this compound through functionalization is critical for optimizing the energy level alignment at the donor-acceptor interface, thereby maximizing open-circuit voltage and power conversion efficiency. researchgate.net

Synergistic Experimental and Theoretical Approaches for Material Design

The design of new materials is increasingly driven by a synergistic approach that combines theoretical predictions with experimental validation. This iterative cycle accelerates the discovery process and provides deeper insights into structure-property relationships.

The future of this compound chemistry will heavily rely on this synergy:

Computational Screening: Using DFT and other quantum chemical methods to screen virtual libraries of potential derivatives. researchgate.netnih.gov This allows researchers to predict key properties like HOMO/LUMO energies, absorption spectra, and charge transport characteristics before committing to complex and time-consuming synthesis. researchgate.net For example, theoretical studies can identify which functional groups will produce the desired red-shift in absorption for solar cell applications or the high triplet energy needed for an OLED host. researchgate.net

Mechanistic Insights: Theoretical calculations can elucidate reaction mechanisms, explain experimental observations, and guide the optimization of reaction conditions for novel synthetic pathways.

Feedback Loop: Experimental results from synthesized materials, including X-ray crystallography, photophysical measurements, and device performance testing, are used to refine and validate the theoretical models. nih.gov This feedback loop leads to more accurate predictive models and a more rational approach to material design.

Expansion into Other Emerging Material Science and Chemical Applications

While organic electronics represent a major application area, the versatility of the this compound scaffold opens doors to other emerging fields. Future research should explore its potential beyond conventional applications.

Potential emerging applications include:

Nonlinear Optical (NLO) Materials: Donor-acceptor substituted fluorenes can exhibit large second-order NLO responses, making them suitable for applications in optical switching, telecommunications, and data storage. nih.gov

Chemosensors: The fluorescent nature of the fluorene core makes it an excellent platform for developing fluorescent chemosensors. solubilityofthings.com By attaching specific receptor units to the this compound backbone, it is possible to design sensors that show a detectable change in fluorescence upon binding to specific ions or molecules.

Biomedical Applications: Although outside the scope of traditional materials science, fluorene derivatives have been investigated for biological activity. Research has shown that some fluorene-based compounds exhibit antimicrobial and antibiofilm properties, suggesting potential future research directions in medicinal chemistry. nih.gov

Specialty Dyes and Pigments: The inherent chromophoric and fluorophoric nature of the fluorene system makes it a candidate for developing highly stable and vibrant dyes and pigments for specialized applications. solubilityofthings.com

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-9,9-dimethyl-9H-fluorene, and what factors influence reaction yields?

  • Methodology :

  • Lithiation-Halogenation : A common approach involves lithiation of 9,9-dimethylfluorene using n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C), followed by quenching with phosphorus trichloride (PCl₃) or hexachloroethane to introduce the chloro substituent . Yields (~31%) depend on reaction time, stoichiometry, and inert atmosphere maintenance.
  • Purification : Column chromatography (silica gel, n-hexane/dichloromethane eluent) is critical for isolating the product from intermediates/byproducts .
    • Key Factors :
  • Temperature control during lithiation to prevent side reactions.
  • Catalyst selection (e.g., PdCl₂ for cross-coupling in halogenated derivatives) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and methyl group integration .
  • HPLC/GC : Quantifies purity (>95% typical for research-grade material) .
  • X-ray Crystallography : Resolves molecular conformation and crystallographic packing (e.g., dihedral angles between aromatic systems) .
    • Validation : Cross-referencing melting points (e.g., ~96°C for 9,9-dimethylfluorene derivatives ) with DSC data ensures consistency.

Advanced Research Questions

Q. How do the chloro and dimethyl substituents influence the electronic and steric properties of this compound?

  • Methodology :

  • Computational Studies : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and assesses steric hindrance from methyl groups. For example, 9,9-dimethylfluorene derivatives exhibit reduced π-π stacking due to steric bulk .
  • Photophysical Analysis : UV-Vis and fluorescence spectroscopy evaluate substituent effects on absorption/emission. Chloro groups may redshift spectra via electron-withdrawing effects, while methyl groups enhance solubility .
    • Data Interpretation : Compare with analogs (e.g., 7-bromo-2-iodo-9,9-dimethylfluorene ) to isolate substituent contributions.

Q. What strategies can resolve contradictions in reported photophysical data for halogenated fluorene derivatives?

  • Methodology :

  • Controlled Replication : Standardize solvent polarity, concentration, and excitation wavelengths to minimize environmental variability .
  • Triplet-State Analysis : Time-resolved spectroscopy distinguishes radiative vs. nonradiative decay pathways. For example, dibenzo[b,d]furan substituents reduce nonradiative decay in fluorene cores, enhancing photoluminescence quantum yield (PLQY) .
    • Case Study : Discrepancies in PLQY (e.g., 59% for DBF-substituted vs. 40% for fluorene-substituted derivatives ) highlight substituent-dependent exciton dynamics.

Q. How can single-crystal X-ray diffraction elucidate the molecular conformation and packing of this compound?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation of CH₂Cl₂/hexane solutions .
  • Structural Refinement : SHELXL software refines bond lengths/angles and detects intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
    • Key Metrics : Dihedral angles between fluorene rings (e.g., 71.97° in chloro-methyl derivatives ) inform steric and electronic models.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.